molecular formula C20H22N2O4S B14678513 4-(3-Butyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 28103-52-8

4-(3-Butyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B14678513
CAS No.: 28103-52-8
M. Wt: 386.5 g/mol
InChI Key: WTSOECJWAPLNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidine derivative with a benzenesulfonyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and pyrrolidine-containing compounds.

    Benzenesulfonamide derivatives: These compounds have similar sulfonamide groups but may differ in their substituents and overall structure.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring can have varying substituents, leading to different properties and applications.

Uniqueness

The uniqueness of 4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(3-Butyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide, with the CAS number 28103-52-8, is a compound characterized by its unique structure that includes a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor binding.

PropertyValue
Molecular FormulaC20H22N2O4S
Molecular Weight386.5 g/mol
IUPAC Name4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide
Density1.292 g/cm³
Boiling Point649.6 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of a suitable pyrrolidine derivative with benzenesulfonyl chloride in the presence of a base, requiring controlled temperatures and inert atmospheres to avoid unwanted side reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been studied for its potential to modulate the activity of these targets, leading to various biological effects.

Research Findings

  • Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Analgesic Activity : In vivo studies have suggested that derivatives of this compound may possess analgesic properties comparable to standard pain relief medications. For example, compounds structurally similar to this compound have demonstrated significant analgesic effects in animal models .
  • Toxicity Assessment : Acute toxicity studies have indicated that this compound exhibits low toxicity levels, making it a candidate for further therapeutic exploration without significant safety concerns .

Study 1: Analgesic Effects

A study evaluated the analgesic activity of various derivatives of pyrrolidine-based compounds in mice using the writhing and hot plate tests. The results indicated that certain derivatives showed promising analgesic effects, suggesting potential applications in pain management .

Study 2: COX Inhibition

Another research focused on the anti-inflammatory properties of similar compounds revealed that some derivatives had lower IC50 values than celecoxib, a well-known COX inhibitor. This suggests that modifications to the pyrrolidine structure could enhance anti-inflammatory efficacy .

Properties

CAS No.

28103-52-8

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C20H22N2O4S/c1-2-3-13-20(15-7-5-4-6-8-15)14-18(23)22(19(20)24)16-9-11-17(12-10-16)27(21,25)26/h4-12H,2-3,13-14H2,1H3,(H2,21,25,26)

InChI Key

WTSOECJWAPLNCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.